[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Description
[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic unnatural amino acid derivative characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and a glycine moiety linked via a methylene bridge at the 3-position. This compound is part of a broader class of α,α-disubstituted acetic acids, which are synthesized through nucleophilic addition reactions using diethyl α,α-dicationic malonates (DEMO) as key intermediates . Such compounds are of interest in medicinal chemistry due to their structural mimicry of natural amino acids like tryptophan, enabling applications in peptide modification and drug design .
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-3-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-3-2-8(6-11)4-10-5-9(13)14/h8,10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGFLYUOWDWLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251305 | |
| Record name | Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353944-35-0 | |
| Record name | Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(1-acetyl-3-pyrrolidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form 1-acetyl-pyrrolidine.
Amino Acid Formation: The acetylated pyrrolidine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of α,α-disubstituted acetic acids with variations in the acyl group, aromatic substituents, and nitrogen-protecting groups. Key analogues include:
Key Observations :
- Acyl Group Impact : Trifluoroacetyl (16i) and pivaloyl (16h) groups enhance stability and resistance to hydrolysis compared to acetyl .
- Ring Structure : Pyrrolidine derivatives exhibit lower steric hindrance than piperidine analogues, favoring nucleophilic addition kinetics .
- Substituent Effects : Cyclopropyl and isopropyl groups introduce steric bulk, reducing solubility but increasing metabolic stability .
Yield Comparisons :
Physicochemical Properties
Limitations and Challenges
Biological Activity
[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, a compound with a unique molecular structure, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : C₇H₁₄N₂O₂
- Functional Groups : Contains a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety.
These structural features contribute to its stability and reactivity, making it a candidate for various biochemical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as:
- Enzyme Inhibitor : Potentially inhibiting enzymes involved in neurotransmitter metabolism.
- Receptor Modulator : Acting as an agonist or antagonist at various receptors, influencing neurotransmitter systems due to its structural similarity to known neurotransmitters and their precursors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : It may influence neurotransmitter systems, possibly enhancing synaptic transmission or modulating neuronal excitability.
- Antimicrobial Activity : Initial findings suggest potential antibacterial properties, although detailed studies are required to establish effective concentrations and mechanisms .
1. Neuropharmacology Studies
A study investigated the effects of pyrrolidine derivatives on murine γ-aminobutyric acid transporter subtype (mGAT1) inhibitors. The results indicated that derivatives of pyrrolidine-3-acetic acid exhibited significant binding affinities, suggesting that similar compounds could also show promising neuropharmacological profiles .
2. Antimicrobial Activity
Research on related compounds has shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain pyrrolidine derivatives were reported as low as 4.9 µM against E. coli .
This suggests that this compound may possess comparable activity, warranting further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-pyrrolidin-3-ylamino-acetic acid | C₇H₁₄N₂O₂ | Lacks acetyl group; simpler structure |
| 2-Pyrrolidinone | C₄H₇NO | Contains a lactam structure; different functional group |
| N-Acetyl-L-cysteine | C₅H₉NO₃S | Contains sulfur; used as an antioxidant |
The structural uniqueness of this compound may confer distinct biological activities not observed in these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
